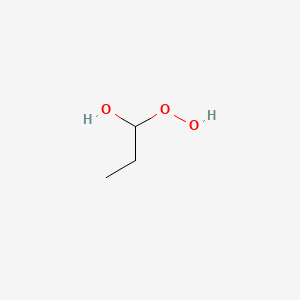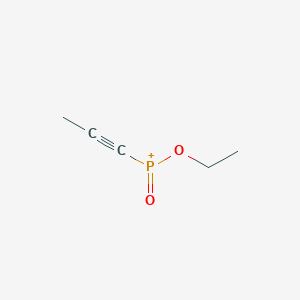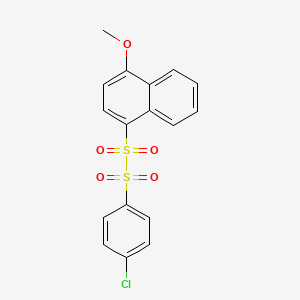![molecular formula C21H24O5 B14272919 (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione CAS No. 173357-22-7](/img/structure/B14272919.png)
(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione is a complex organic molecule with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione involves several steps, including the formation of the phenanthro[1,2-c]pyran core and the introduction of hydroxy and methoxy groups. The synthetic route typically starts with the preparation of the phenanthrene derivative, followed by cyclization and functional group modifications. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of advanced catalysts, and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce diols.
科学的研究の応用
(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which (6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological processes such as cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Salvinorin A: A structurally related compound with similar stereochemistry and functional groups.
(6aR,9S)-Δ10-THC: Another compound with a similar core structure but different functional groups and biological activity.
Uniqueness
(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione: stands out due to its specific combination of hydroxy and methoxy groups, which confer unique chemical reactivity and biological activity. Its multiple stereocenters also contribute to its distinct properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
173357-22-7 |
|---|---|
分子式 |
C21H24O5 |
分子量 |
356.4 g/mol |
IUPAC名 |
(6aR,10aS)-11-hydroxy-12-methoxy-7,7,10a-trimethyl-6,6a,9,10-tetrahydro-5H-naphtho[1,2-h]isochromene-4,8-dione |
InChI |
InChI=1S/C21H24O5/c1-20(2)13-6-5-11-15-12(8-10-26-19(15)24)18(25-4)17(23)16(11)21(13,3)9-7-14(20)22/h8,10,13,23H,5-7,9H2,1-4H3/t13-,21-/m0/s1 |
InChIキー |
DZAIPEFYJZKDHX-ZSEKCTLFSA-N |
異性体SMILES |
C[C@]12CCC(=O)C([C@@H]1CCC3=C2C(=C(C4=C3C(=O)OC=C4)OC)O)(C)C |
正規SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)C(=C(C4=C3C(=O)OC=C4)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


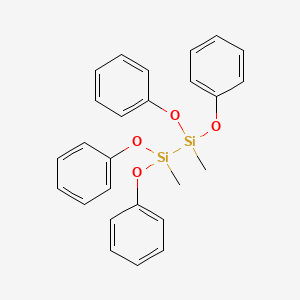
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
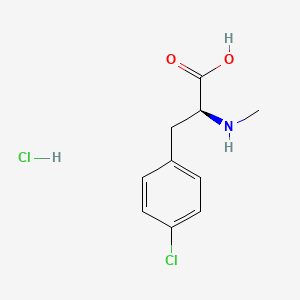
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
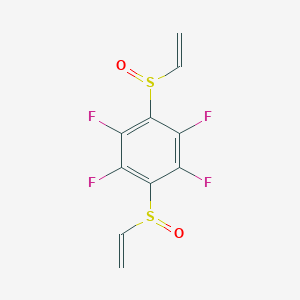
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

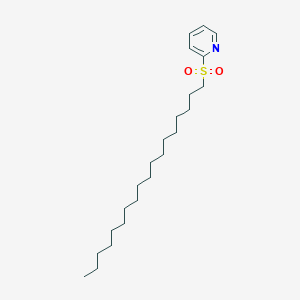
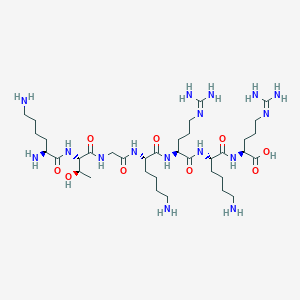
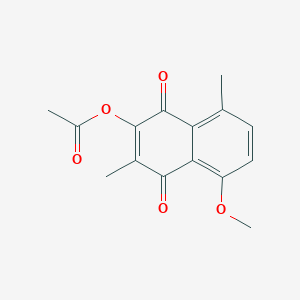
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
